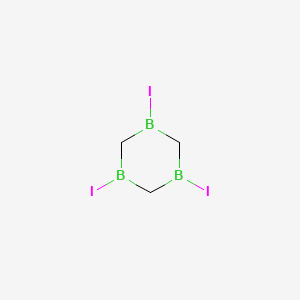
1,3,5-Triiodo-1,3,5-triborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triiodo-1,3,5-triborinane is a chemical compound characterized by the presence of three iodine atoms and three boron atoms arranged in a cyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-1,3,5-triborinane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triiodo-1,3,5-triborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions result in the formation of various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triiodo-1,3,5-triborinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,5-Triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triiodo-2,4,6-tripropyl-1,3,5-triborinane: Similar structure but with propyl groups instead of hydrogen atoms.
1,3,5-Triazine: Contains nitrogen atoms instead of boron, leading to different chemical properties and applications.
Uniqueness
1,3,5-Triiodo-1,3,5-triborinane is unique due to its specific arrangement of boron and iodine atoms, which imparts distinct chemical reactivity and potential applications not seen in similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
826990-08-3 |
|---|---|
Molekularformel |
C3H6B3I3 |
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C3H6B3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
InChI-Schlüssel |
DLSRCMKPJRMADU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CB(CB(C1)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


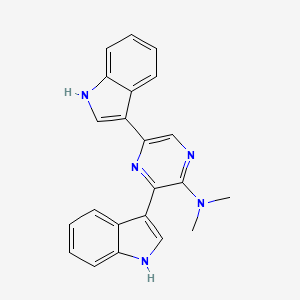
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
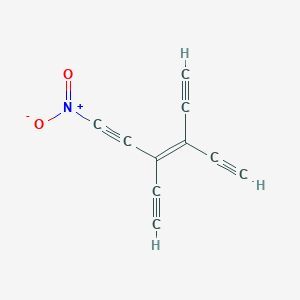
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
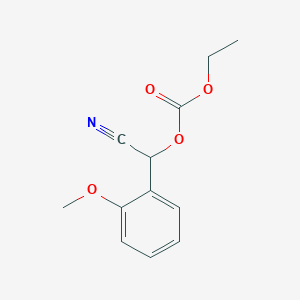
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
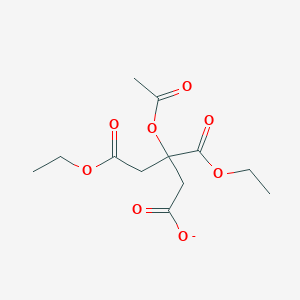


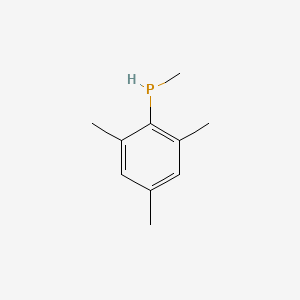
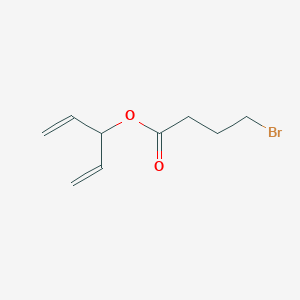
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
